molecular formula C6H2ClF2NO4S B1411477 3,4-Difluoro-5-nitrobenzenesulfonyl chloride CAS No. 1803826-81-4

3,4-Difluoro-5-nitrobenzenesulfonyl chloride

Cat. No.: B1411477
CAS No.: 1803826-81-4
M. Wt: 257.6 g/mol
InChI Key: ANKKCALWKAVFBE-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzenesulfonyl chloride: is an organic compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 g/mol . It is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Difluoro-5-nitrobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles and reducing agents:

Comparison with Similar Compounds

Uniqueness: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride is unique due to the presence of both fluorine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and research applications .

Biological Activity

3,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DFNBSC is characterized by the presence of two fluorine atoms and a nitro group on a benzene ring, along with a sulfonyl chloride functional group. The structure can be represented as follows:

C6H3ClF2N2O2S\text{C}_6\text{H}_3\text{ClF}_2\text{N}_2\text{O}_2\text{S}

This configuration contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DFNBSC and related compounds. The presence of electron-withdrawing groups, such as fluorine and nitro groups, has been shown to enhance antibacterial activity. For instance, a series of sulfonyl hydrazone derivatives demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL .

Table 1: Antibacterial Activity of DFNBSC Derivatives

CompoundTarget BacteriaMIC (µg/mL)
DFNBSCE. coli12.5
DFNBSCS. aureus25
Sulfonyl HydrazonePseudomonas aeruginosa6.25

The table illustrates that DFNBSC exhibits moderate antibacterial activity, while derivatives with similar structures show enhanced efficacy against resistant strains.

Anticancer Potential

DFNBSC has also been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, certain sulfonamide derivatives have shown potent cytotoxicity against human tumor cell lines .

Case Study: Antitumor Activity

In a study focusing on the anticancer effects of sulfonamide derivatives, compounds were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that modifications in the sulfonyl group significantly influenced the cytotoxic effects on cancer cells, suggesting that DFNBSC could be a candidate for further development in cancer therapeutics .

The mechanism by which DFNBSC exerts its biological effects involves interaction with biological molecules, particularly proteins. Sulfonyl chlorides like DFNBSC can modify amino acids within proteins, potentially altering their function and leading to antimicrobial or anticancer effects.

MechanismDescription
Protein ModificationReacts with amino acids, affecting protein function
Induction of ApoptosisTriggers programmed cell death in cancer cells
Inhibition of Enzymatic ActivityBlocks key enzymes involved in bacterial growth

Properties

IUPAC Name

3,4-difluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKKCALWKAVFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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